(Z)-ethyl 2-(5-benzyl-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate
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Description
(Z)-ethyl 2-(5-benzyl-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate is a useful research compound. Its molecular formula is C22H20N2O3S and its molecular weight is 392.47. The purity is usually 95%.
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Biological Activity
(Z)-ethyl 2-(5-benzyl-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. Thiazolidinones are recognized for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The structure of this compound features a thiazolidinone ring with substituents that enhance its biological activity. The synthesis typically involves the condensation of cyanoacetate derivatives with thiazolidinone precursors, followed by modifications to introduce the benzyl and p-tolyl groups.
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains including Escherichia coli, Staphylococcus aureus, and fungal pathogens like Candida albicans.
Microorganism | Activity | Reference |
---|---|---|
Escherichia coli | Inhibition observed | |
Staphylococcus aureus | Moderate inhibition | |
Candida albicans | Significant inhibition |
Anticancer Activity
Thiazolidinones have also been investigated for their anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cell lines by disrupting mitochondrial function and altering cellular thiol content.
In particular, the compound's ability to inhibit key enzymes involved in cell proliferation has been highlighted. For example, a study noted that derivatives of thiazolidinones could inhibit the activity of certain kinases associated with cancer growth, suggesting potential as chemotherapeutic agents.
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidinones are attributed to their ability to inhibit pro-inflammatory cytokines. Research indicates that compounds in this class can reduce levels of TNF-alpha and IL-6 in vitro, which are critical mediators in inflammatory pathways.
Case Studies
- Antimicrobial Evaluation : A series of thiazolidinone derivatives were synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at the 5-position of the thiazolidinone ring significantly enhanced antibacterial efficacy .
- Cytotoxicity Studies : In a study involving K562 leukemia cells, thiazolidinone derivatives demonstrated varying degrees of cytotoxicity, with some compounds exhibiting selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing safer anticancer therapeutics.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the aromatic rings can modulate the compound's reactivity and interaction with biological targets.
Substituent | Effect on Activity |
---|---|
Benzyl | Enhances antimicrobial activity |
p-Tolyl | Increases anticancer efficacy |
Properties
IUPAC Name |
ethyl (2Z)-2-[5-benzyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-3-27-22(26)18(14-23)21-24(17-11-9-15(2)10-12-17)20(25)19(28-21)13-16-7-5-4-6-8-16/h4-12,19H,3,13H2,1-2H3/b21-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTKIYVVWFWMKU-UZYVYHOESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=CC=C2)C3=CC=C(C=C3)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=CC=C2)C3=CC=C(C=C3)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.